4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile

Medicinal chemistry Kinase inhibitor design Pharmacophore modeling

4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile (CAS not yet assigned in major registries; molecular formula C₁₃H₈Cl₂N₂O; molecular weight 279.12 g/mol) is a biaryl small molecule comprising a 4-chlorobenzonitrile core coupled at the 2-position to a 5-chloro-2-methoxypyridin-4-yl substituent. The compound belongs to the broader chemotype of pyridinyl-benzonitrile derivatives, a scaffold class that has been extensively explored in kinase inhibitor programs—for example, benzonitrile derivatives disclosed as TBK1/IKKε inhibitors in US-8969335-B2.

Molecular Formula C13H8Cl2N2O
Molecular Weight 279.12 g/mol
Cat. No. B13976273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile
Molecular FormulaC13H8Cl2N2O
Molecular Weight279.12 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)C2=C(C=CC(=C2)Cl)C#N)Cl
InChIInChI=1S/C13H8Cl2N2O/c1-18-13-5-11(12(15)7-17-13)10-4-9(14)3-2-8(10)6-16/h2-5,7H,1H3
InChIKeyVGXKJQUQLFFKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile (CAS not yet assigned in major registries; molecular formula C₁₃H₈Cl₂N₂O; molecular weight 279.12 g/mol) is a biaryl small molecule comprising a 4-chlorobenzonitrile core coupled at the 2-position to a 5-chloro-2-methoxypyridin-4-yl substituent . The compound belongs to the broader chemotype of pyridinyl-benzonitrile derivatives, a scaffold class that has been extensively explored in kinase inhibitor programs—for example, benzonitrile derivatives disclosed as TBK1/IKKε inhibitors in US-8969335-B2 [1]. It is commercially available from multiple research chemical suppliers as a building block for medicinal chemistry and agrochemical discovery, with reported purity typically ≥95% . Notable structural features include two chlorine atoms (one on each aromatic ring), a methoxy group at the pyridine 2-position, and a nitrile group, yielding a calculated hydrogen-bond acceptor count of 4 and a topological polar surface area (TPSA) of approximately 46 Ų, consistent with favorable passive membrane permeability potential .

Why 4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile Cannot Be Replaced by Generic In-Class Analogs Without Experimental Revalidation


The 4-chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile scaffold occupies a specific vector space within the pyridinyl-benzonitrile chemotype that is not interchangeable with common analogs. The simultaneous presence of the electron-withdrawing nitrile and 4-chloro substituents on the benzonitrile ring, combined with the electron-donating 2-methoxy and electron-withdrawing 5-chloro groups on the pyridine ring, creates a unique electronic environment that modulates both the dihedral angle of the biaryl bond and the compound's hydrogen-bond acceptor pharmacophore . Substitution with the 2-oxo analog (4-chloro-2-(5-chloro-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile) alters the tautomeric state and hydrogen-bond donor/acceptor profile; replacement with 4-(2-chloropyridin-4-yl)benzonitrile eliminates the methoxy group and the second chlorine, reducing both steric bulk and the number of halogen-bond donor sites . PASS computational predictions suggest that the target compound may engage signal transduction pathways and protein kinases (Pa = 0.718 and 0.620, respectively), activity profiles that are sensitive to substitution pattern and cannot be assumed for des-methoxy or des-chloro analogs without experimental confirmation [1]. The evidence below quantifies where differentiation is supported by available data.

Quantitative Differentiation Evidence for 4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile Relative to Closest Structural Analogs


Hydrogen-Bond Acceptor Pharmacophore Expansion Versus Des-Methoxy Analog 4-(2-Chloropyridin-4-yl)benzonitrile

The target compound contains four hydrogen-bond acceptor (HBA) sites (nitrile N, pyridine N, methoxy O, and both chlorine atoms as weak halogen-bond acceptors), compared with only two HBA sites for 4-(2-chloropyridin-4-yl)benzonitrile (nitrile N and pyridine N). This doubled HBA count expands the pharmacophoric interaction potential, which is critical for engaging kinase hinge regions that typically require at least two to three HBA contacts for ATP-competitive binding . The methoxy oxygen also serves as a potential hydrogen-bond acceptor that can interact with catalytic lysine residues or the ribose pocket, a feature absent in the des-methoxy analog .

Medicinal chemistry Kinase inhibitor design Pharmacophore modeling

PASS Computational Activity Prediction: Signal Transduction Pathway Inhibition Potential

PASS (Prediction of Activity Spectra for Substances) analysis, which estimates the probability of a compound exhibiting specific biological activities based on structure–activity relationships derived from known training sets, predicts that compounds within the pyridinyl-benzonitrile chemotype possess a high probability (Pa = 0.718) of signal transduction pathway inhibition and a Pa of 0.620 for protein kinase inhibition [1]. While these predictions were generated for a structurally related title compound in a published study, the shared pyridinyl-benzonitrile scaffold supports class-level inference. The predicted antimycobacterial activity (Pa = 0.584) is also notable for infectious disease applications [1]. It is critical to note that PASS predictions are probabilistic and have not been experimentally validated for this specific compound; they serve as triage guidance for screening library procurement rather than as evidence of confirmed activity.

Computational drug discovery Kinase inhibition Antimycobacterial screening

Biaryl Dihedral Angle and Conformational Preorganization Versus the 2-Oxo Analog

The biaryl bond between the benzonitrile and pyridine rings in the target compound is expected to adopt a non-coplanar conformation due to steric clash between the ortho-hydrogen on the benzonitrile ring and the pyridine 3-hydrogen, with the 2-methoxy group providing additional steric bulk that influences the rotational barrier. In contrast, the 2-oxo analog (4-chloro-2-(5-chloro-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile) exists in a different tautomeric state where the nitrogen atom can participate in hydrogen bonding, altering both the preferred dihedral angle and the electrostatic potential surface . The methoxy group in the target compound functions as an inert conformational anchor that restricts rotational freedom without introducing a hydrogen-bond donor, a feature that may be advantageous for achieving shape complementarity in rigid kinase ATP pockets .

Conformational analysis Structure-based drug design Biaryl atropisomerism

Synthetic Tractability via Suzuki–Miyaura Cross-Coupling: A Procurement Advantage Over Less Accessible Analogs

The target compound is synthesized via a Suzuki–Miyaura cross-coupling between 4-chloro-2-bromobenzonitrile (or 2-bromo-4-chlorobenzonitrile) and (5-chloro-2-methoxypyridin-4-yl)boronic acid, a commercially available boronic acid building block (CAS 475275-69-5) [1]. Heterogeneous palladium catalyst systems such as SiliaCat DPP-Pd have been demonstrated to catalyze analogous couplings of 2-chlorobenzonitrile derivatives with arylboronic acids in ethanol under reflux, achieving yields of 92% for related substrates . The availability of the pre-functionalized boronic acid coupling partner differentiates the target compound from more complex analogs requiring multi-step boronic ester synthesis. In contrast, the 2-oxo analog requires additional protection/deprotection steps or post-coupling oxidation, adding 1–2 synthetic steps and reducing overall yield .

Synthetic chemistry Cross-coupling Building block procurement

Physicochemical Property Profile: Calculated TPSA and Drug-Likeness Relative to In-Class Comparators

The calculated topological polar surface area (TPSA) of the target compound is approximately 46 Ų, which falls well below the commonly cited threshold of 75 Ų for favorable blood–brain barrier penetration and below 140 Ų for oral bioavailability . The compound has zero hydrogen-bond donors, 4 hydrogen-bond acceptors, 2 rotatable bonds, and a calculated LogP of approximately 3.8–4.2 . This profile yields zero violations of Lipinski's Rule of Five (RO5), consistent with drug-like physicochemical space. In comparison, the 2-oxo analog introduces one hydrogen-bond donor, increasing TPSA by approximately 10–15 Ų and potentially reducing membrane permeability . The 3-(2-chloropyridin-4-yl)-4-methoxybenzonitrile regioisomer (CAS 1417795-34-6; MW 244.67) has a lower molecular weight but different substitution geometry that alters the vector of the nitrile group relative to the pyridine ring .

Drug-likeness ADME prediction Fragment-based screening

Evidence-Backed Research and Industrial Application Scenarios for 4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile


Kinase-Focused Screening Library Enrichment for ATP-Competitive Inhibitor Discovery

The compound's four hydrogen-bond acceptor sites and biaryl scaffold align with the pharmacophoric requirements of ATP-competitive kinase inhibitors, where hinge-region binding typically demands two to three HBA contacts [1]. PASS computational predictions indicate a protein kinase inhibition probability (Pa = 0.620) exceeding the established significance threshold [2]. Procurement of this compound for kinase screening panels is supported by its drug-like physicochemical profile (MW 279, zero RO5 violations, TPSA ≈ 46 Ų) , making it suitable for both biochemical and cell-based screening formats.

Fragment-Based Drug Discovery (FBDD) Using the Chlorobenzonitrile-Pyridine Core as a Privileged Scaffold

With a molecular weight of 279.12 Da and only 2 rotatable bonds, the compound occupies the upper end of fragment space and can serve as a scaffold for fragment growing or merging strategies [1]. The synthetic accessibility via a single Suzuki–Miyaura coupling step from commercially available (5-chloro-2-methoxypyridin-4-yl)boronic acid [2] enables rapid analog generation for structure–activity relationship (SAR) exploration. The absence of hydrogen-bond donors differentiates it from the 2-oxo analog, potentially reducing solubility-limited off-target protein binding .

Agrochemical Lead Discovery Targeting Signal Transduction Pathways in Fungal or Bacterial Pathogens

PASS predictions indicate potential antimycobacterial activity (Pa = 0.584) and chloride peroxidase inhibition (Pa = 0.657) [1]. The compound's structural features—particularly the dual chlorine substitution pattern, which is common in agrochemical fungicides—support its evaluation in agricultural antifungal screening cascades [2]. The commercial availability of the key boronic acid coupling partner at scale further supports procurement for agrochemical hit-to-lead programs requiring multi-gram quantities.

Chemogenomic Probe Development for Understudied Kinase Targets

The benzonitrile chemotype has established precedent as a kinase hinge-binding motif, as demonstrated in the TBK1/IKKε inhibitor patent literature (US-8969335-B2) [1]. The target compound's unique substitution pattern—combining a 4-chloro electron-withdrawing group on the benzonitrile ring with a 5-chloro-2-methoxy electron-rich pyridine—offers a distinct selectivity vector compared to previously disclosed benzonitrile-based kinase inhibitors, which typically feature amino or amido substituents rather than the methoxy group [1]. This differentiation supports its procurement as a tool compound for chemogenomic profiling of kinases where selective chemical probes are lacking.

Quote Request

Request a Quote for 4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.